molecular formula C24H30N2O2 B6032971 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No. B6032971
M. Wt: 378.5 g/mol
InChI Key: WIIYEYKPKKOYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine, commonly known as Benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine class of chemicals. BZP has been used as a recreational drug due to its stimulant effects that produce euphoria, increased energy, and alertness. However,

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in alertness, energy, and euphoria. 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine also acts as a serotonin receptor agonist, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature in humans, which are typical physiological effects of stimulants. 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine has also been shown to increase the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. Biochemically, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine in lab experiments is its ability to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can be useful in studying the effects of stimulants on the brain. However, one limitation is that 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine has been shown to have a relatively short half-life in humans, which may limit its usefulness as a research tool.

Future Directions

Future research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine could focus on its potential as a treatment for depression or other mental health disorders that are characterized by low levels of dopamine, norepinephrine, and serotonin. Additionally, further research could investigate the long-term effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine use on the brain and the potential for addiction. Finally, research could also focus on developing more potent and selective 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine analogs that could be used as research tools or potential therapeutics.
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine has potential as a research tool due to its ability to increase the release of dopamine, norepinephrine, and serotonin in the brain. However, further research is needed to fully understand its effects on the brain and its potential as a therapeutic agent.

Synthesis Methods

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine can be synthesized through various methods, including the reduction of benzyl chloride with piperazine in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. Another method involves the condensation of 1,3-benzodioxole with 4-phenylcyclohexanone followed by reduction with sodium borohydride.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine has been used in scientific research as a tool to study the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine has also been used as a research tool to study the effects of stimulants on the brain and to investigate the mechanisms of addiction.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-2-4-20(5-3-1)21-7-9-22(10-8-21)26-14-12-25(13-15-26)17-19-6-11-23-24(16-19)28-18-27-23/h1-6,11,16,21-22H,7-10,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIYEYKPKKOYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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